Cas no 591223-70-0 (2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}benzaldehyde)
2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-((4,6-Dimorpholino-1,3,5-triazin-2-yl)oxy)benzaldehyde
- 2-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}BENZALDEHYDE
- SR-01000263030-1
- HMS2593L10
- AKOS000414207
- 2-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}benzaldehyde
- BBL034570
- CS-0364090
- 2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]benzaldehyde
- SR-01000263030
- 591223-70-0
- STL412284
- CHEMBL1538025
- SMR000292358
- MLS000663837
- VS-12602
- HMS3379F18
- 2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)oxy]benzaldehyde
- 2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}benzaldehyde
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- Inchi: 1S/C18H21N5O4/c24-13-14-3-1-2-4-15(14)27-18-20-16(22-5-9-25-10-6-22)19-17(21-18)23-7-11-26-12-8-23/h1-4,13H,5-12H2
- InChI Key: ITIJDINQLXPYHB-UHFFFAOYSA-N
- SMILES: O1CCN(C2N=C(N=C(N=2)N2CCOCC2)OC2C=CC=CC=2C=O)CC1
Computed Properties
- Exact Mass: 371.15935417g/mol
- Monoisotopic Mass: 371.15935417g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 447
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 89.9Ų
2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1434760-500mg |
2-((4,6-Dimorpholino-1,3,5-triazin-2-yl)oxy)benzaldehyde |
591223-70-0 | 98% | 500mg |
¥5380.00 | 2024-05-07 |
2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}benzaldehyde Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
Additional information on 2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}benzaldehyde
Professional Introduction of 2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}benzaldehyde (CAS No: 591223-70-0)
The compound 2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}benzaldehyde, identified by the CAS number 591223-70-0, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a triazine ring substituted with morpholine groups and an aldehyde moiety. The integration of these functional groups makes it a versatile building block for advanced chemical synthesis and drug discovery.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the triazine core. The substitution of the triazine ring with morpholine groups is a critical step that ensures the desired reactivity and stability of the molecule. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such complex structures. For instance, researchers have employed transition metal catalysts to facilitate the coupling reactions necessary for constructing the triazine-morpholine framework.
The aldehyde group in 2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}benzaldehyde imparts reactivity that can be exploited in various condensation reactions. This makes it an ideal precursor for the synthesis of heterocyclic compounds and bioactive molecules. Recent studies have demonstrated its utility in the construction of macrocyclic structures and enamine-based frameworks, which are of interest in medicinal chemistry.
In terms of pharmacological applications, this compound has shown promise as a lead molecule in anti-cancer drug development. Its ability to modulate key cellular pathways and interact with specific protein targets has been highlighted in recent research. For example, a study published in Nature Communications revealed that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. This dual functionality underscores its potential as a chemotherapeutic agent.
Beyond its pharmacological applications, 2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}benzaldehyde has also found use in materials science. Its ability to form stable covalent networks through cross-linking reactions has led to its incorporation into polymeric materials with tailored mechanical and thermal properties. Researchers at Stanford University have utilized this compound to develop advanced hydrogels for biomedical applications such as drug delivery and tissue engineering.
The environmental impact of this compound is another area of active research. Studies have shown that under certain conditions, it undergoes rapid degradation via enzymatic pathways, making it less persistent in aquatic environments. This biodegradability is a critical factor in assessing its safety profile for industrial and medical applications.
In conclusion, 2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}benzaldehyde (CAS No: 591223-70-) stands as a testament to the ingenuity of modern organic chemistry. Its versatile structure and diverse applications across multiple disciplines make it a valuable compound for both academic research and industrial development. As ongoing studies continue to uncover new facets of its reactivity and functionality, this molecule is poised to play an increasingly important role in advancing science and technology.
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